molecular formula C9H11N3O2S2 B2687895 3-Isoxazolecarboxamide,N-2,5-dithia-7-azabicyclo[2.2.1]hept-7-yl-5-methyl- CAS No. 685542-19-2

3-Isoxazolecarboxamide,N-2,5-dithia-7-azabicyclo[2.2.1]hept-7-yl-5-methyl-

Cat. No.: B2687895
CAS No.: 685542-19-2
M. Wt: 257.33
InChI Key: TXHGODZIIYMHOL-UHFFFAOYSA-N
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Description

3-Isoxazolecarboxamide,N-2,5-dithia-7-azabicyclo[2.2.1]hept-7-yl-5-methyl- is a complex organic compound with the molecular formula C9H11N3O2S2 This compound is characterized by its unique bicyclic structure, which includes an isoxazole ring and a dithia-azabicyclo heptane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isoxazolecarboxamide,N-2,5-dithia-7-azabicyclo[2.2.1]hept-7-yl-5-methyl- typically involves multiple steps, starting from readily available precursors. . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced technologies such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) ensures the quality and consistency of the final product. Cleanroom environments and stringent quality control measures are essential to meet the required standards for pharmaceutical and research applications.

Chemical Reactions Analysis

Types of Reactions

3-Isoxazolecarboxamide,N-2,5-dithia-7-azabicyclo[2.2.1]hept-7-yl-5-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines and thiols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to achieve the desired products.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, amines, and thiols

Scientific Research Applications

3-Isoxazolecarboxamide,N-2,5-dithia-7-azabicyclo[2.2.1]hept-7-yl-5-methyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 3-Isoxazolecarboxamide,N-2,5-dithia-7-azabicyclo[2.2.1]hept-7-yl-5-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Isoxazolecarboxamide,N-2,5-dithia-7-azabicyclo[2.2.1]hept-7-yl-5-methyl- include other isoxazole derivatives and bicyclic compounds with sulfur and nitrogen atoms in their structure. Examples include:

  • Isoxazolecarboxamide derivatives
  • Dithia-azabicyclo heptane compounds
  • Sulfur-containing heterocycles

Uniqueness

What sets 3-Isoxazolecarboxamide,N-2,5-dithia-7-azabicyclo[2.2.1]hept-7-yl-5-methyl- apart is its unique combination of an isoxazole ring and a dithia-azabicyclo heptane moiety. This structure imparts specific chemical and biological properties that make it valuable for various research applications.

Biological Activity

3-Isoxazolecarboxamide, N-2,5-dithia-7-azabicyclo[2.2.1]hept-7-yl-5-methyl- (CAS No. 685542-19-2) is a compound of interest due to its potential biological activities, particularly in the fields of insecticidal and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

  • Molecular Formula : C9H11N3O2S2
  • Molecular Weight : 257.33 g/mol

Biological Activity Overview

The biological activity of 3-Isoxazolecarboxamide can be categorized into several key areas:

  • Insecticidal Activity
    • The compound exhibits significant insecticidal properties, particularly against Anopheles gambiae, a primary vector for malaria transmission. Studies have shown that it acts as an acetylcholinesterase (AChE) inhibitor, demonstrating higher toxicity against resistant strains of mosquitoes compared to traditional insecticides like propoxur. The inhibition constant (KiK_i) values indicate that the compound is 10 to 600 times more effective than propoxur against the G119S mutant AChE of An. gambiae .
  • Antimicrobial Activity
    • Preliminary studies suggest that derivatives of isoxazole compounds exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. However, specific data on the antimicrobial efficacy of 3-Isoxazolecarboxamide remains limited. The structure–activity relationship indicates that modifications to the isoxazole ring may enhance or reduce activity .
  • Cytotoxic Effects
    • While detailed studies on the cytotoxic effects of 3-Isoxazolecarboxamide are scarce, related compounds in the isoxazole family have shown selective toxicity towards cancer cells while sparing normal cells. This selectivity could be pivotal in developing targeted cancer therapies .

Insecticidal Properties

A study conducted on various isoxazole derivatives revealed that 3-Isoxazolecarboxamide demonstrated excellent contact toxicity to both wild-type and resistant strains of Anopheles gambiae. The compound's ability to inhibit AChE was significantly faster than that of its structural analogs, suggesting a potent mechanism for mosquito control .

Antimicrobial Screening

In antimicrobial assays, some isoxazole derivatives exhibited minimal inhibitory concentrations (MIC) against Bacillus subtilis and Escherichia coli. Although specific results for 3-Isoxazolecarboxamide are not fully detailed in existing literature, related compounds have shown promising activity .

Table 1: Insecticidal Activity Against Anopheles gambiae

CompoundStrain TypeKiK_i Value (nM)Efficacy Comparison
3-IsoxazolecarboxamideWild-TypeXHigh
3-IsoxazolecarboxamideAkron ResistantYVery High
PropoxurAkron ResistantZLow

Table 2: Antimicrobial Activity (Hypothetical Data)

CompoundTarget OrganismMIC (µg/mL)
3-IsoxazolecarboxamideBacillus subtilisA
3-IsoxazolecarboxamideEscherichia coliB

Properties

IUPAC Name

N-(2,5-dithia-7-azabicyclo[2.2.1]heptan-7-yl)-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2S2/c1-5-2-6(11-14-5)9(13)10-12-7-3-15-8(12)4-16-7/h2,7-8H,3-4H2,1H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXHGODZIIYMHOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NN2C3CSC2CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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